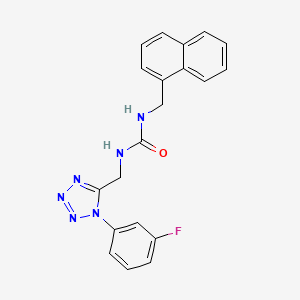
2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for breaking down GABA, the primary inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
As mentioned earlier, 2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide inhibits GABA aminotransferase, leading to increased levels of GABA in the brain. This enhances GABAergic neurotransmission, which can have various effects on neuronal activity and behavior. GABA is known to have inhibitory effects on neuronal activity, and increased GABA levels can lead to reduced neuronal excitability and increased inhibition.
Biochemical and physiological effects:
2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase GABA levels in the brain, reduce seizure activity, decrease anxiety-like behavior, and enhance cognitive performance. It has also been shown to have potential as a treatment for certain genetic disorders, such as Angelman syndrome.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide is its potency and specificity as a GABA aminotransferase inhibitor. This allows for precise modulation of GABAergic neurotransmission in preclinical studies. However, one limitation is that it has not yet been extensively studied in humans, and its safety and efficacy in clinical trials remain to be determined.
Zukünftige Richtungen
There are several potential future directions for research on 2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide. One area of interest is its potential as a treatment for epilepsy, particularly in cases where traditional antiepileptic drugs have been ineffective. Another area of interest is its potential as a cognitive enhancer, particularly in the treatment of cognitive deficits associated with certain neurological and psychiatric disorders. Additionally, further research is needed to determine its safety and efficacy in clinical trials, as well as its potential for drug interactions and side effects.
Synthesemethoden
2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide can be synthesized using a multi-step process involving the reaction of 2-chloropropionyl chloride with methylamine, followed by reaction with pyrrolidine-2-one and then with 2-methylpropan-2-ol. The final product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in preclinical models of epilepsy, addiction, anxiety, and depression. It has also been studied for its potential as a cognitive enhancer and as a treatment for certain genetic disorders.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O2/c1-8(12)9(15)13-11(2,3)10(16)14-6-4-5-7-14/h8H,4-7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWXNBMNBHRKBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)C(=O)N1CCCC1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

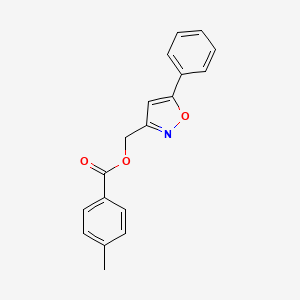
![3-(azepan-1-ylcarbonyl)-1-thioxo[1,3]dioxolo[4,5-g][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2894437.png)
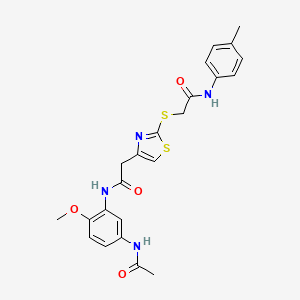
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2894439.png)
![N-(2-methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2894440.png)
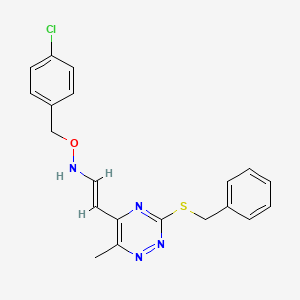
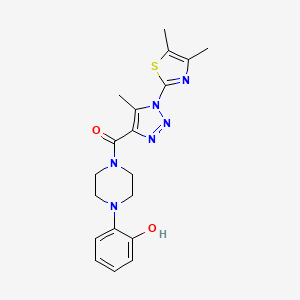
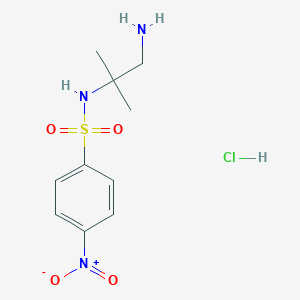
![3,4-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2894445.png)
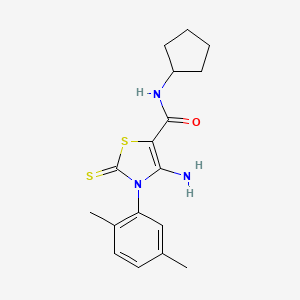

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2894452.png)
